molecular formula C9H12FNO2 B13071507 (1R)-2-amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol

(1R)-2-amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol

Cat. No.: B13071507
M. Wt: 185.20 g/mol
InChI Key: HLFRCDBVNMTVNE-QMMMGPOBSA-N
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Description

(1R)-2-amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol is an organic compound with a chiral center, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and a suitable chiral amine.

    Reductive Amination: The key step involves the reductive amination of 3-fluoro-4-methoxybenzaldehyde with the chiral amine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomerically pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Scaling up the reductive amination process using larger reactors and optimized reaction conditions to ensure high yield and purity.

    Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance efficiency and reduce production costs.

    Automated Purification: Utilizing automated chromatography systems for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

(1R)-2-amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-2-amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways related to its structure. The presence of the fluoro and methoxy groups can influence its binding affinity and specificity towards target proteins or receptors.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2-amino-1-(3-chloro-4-methoxyphenyl)ethan-1-ol: Similar structure with a chlorine substituent instead of fluorine.

    (1R)-2-amino-1-(3-fluoro-4-hydroxyphenyl)ethan-1-ol: Similar structure with a hydroxy group instead of a methoxy group.

    (1R)-2-amino-1-(3-fluoro-4-methylphenyl)ethan-1-ol: Similar structure with a methyl group instead of a methoxy group.

Uniqueness

The unique combination of the fluoro and methoxy groups in (1R)-2-amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol imparts distinct chemical properties, such as enhanced lipophilicity and specific binding interactions, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

(1R)-2-amino-1-(3-fluoro-4-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12FNO2/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1

InChI Key

HLFRCDBVNMTVNE-QMMMGPOBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H](CN)O)F

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)O)F

Origin of Product

United States

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